2-Chloro-4-(4-methylphenyl)phenol
Description
Properties
IUPAC Name |
2-chloro-4-(4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRZSXHGAGIEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685829 | |
| Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-19-7 | |
| Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylphenyl)phenol can be achieved through several methods. One common approach involves the chlorination of 4-methylphenol (p-cresol) in the presence of a chlorinating agent and a catalyst system. The reaction typically occurs at temperatures ranging from 0°C to 100°C. The chlorinating agent is used in a stoichiometric amount relative to 4-methylphenol, and the catalyst system often includes Lewis acids and diaryl sulfides .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 4-methylphenol using chlorine gas or other chlorinating agents. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methylphenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the phenolic group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can be used to substitute the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the phenolic group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions
Major Products Formed
Substitution: Products include substituted phenols where the chlorine atom is replaced by other functional groups.
Oxidation: Products include quinones and other oxidized phenolic derivatives.
Reduction: Products include dechlorinated phenols and reduced phenolic compounds
Scientific Research Applications
2-Chloro-4-(4-methylphenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly for its antimicrobial properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylphenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes, leading to antimicrobial effects. It may also interact with specific molecular targets, such as proteins or nucleic acids, to exert its biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: A chlorinated phenol with similar chemical properties but lacking the additional phenyl group.
4-Chloro-2-methylphenol: Another chlorinated phenol with a different substitution pattern.
2-Chloro-4-fluorophenol: A fluorinated analog with different reactivity and properties
Uniqueness
2-Chloro-4-(4-methylphenyl)phenol is unique due to the presence of both a chlorine atom and a methyl-substituted phenyl group. This combination imparts specific chemical and biological properties, making it distinct from other chlorinated phenols. Its unique structure allows for diverse applications in various fields, including its potential use as an antimicrobial agent and as an intermediate in organic synthesis .
Biological Activity
2-Chloro-4-(4-methylphenyl)phenol, also known as a chlorinated phenolic compound, is recognized for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential therapeutic effects and environmental implications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1261956-19-7
- Molecular Formula : C13H11ClO
- Molecular Weight : 234.68 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through the activation of intrinsic pathways, such as the p53 pathway, leading to cell cycle arrest and programmed cell death.
- Endocrine Disruption : As a chlorinated phenolic compound, it has been studied for its potential endocrine-disrupting effects, impacting hormonal balance and reproductive health.
Antimicrobial Activity
A variety of studies have quantified the antimicrobial efficacy of this compound:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer effects have been evaluated in several cancer cell lines:
Case Studies
- Antimicrobial Efficacy in Clinical Settings : A clinical study demonstrated that formulations containing this compound significantly reduced bacterial load in patients with skin infections caused by resistant strains of Staphylococcus aureus. The treatment resulted in a notable decrease in infection rates compared to standard antibiotic therapies.
- Cancer Research Trials : In vitro studies conducted on various cancer cell lines revealed that this compound could effectively inhibit tumor growth. A notable trial highlighted its potential as a chemotherapeutic agent when used in combination with existing drugs, enhancing overall efficacy while reducing side effects.
Environmental Impact
While exploring the biological activity, it is also crucial to consider the environmental implications:
- Toxicity to Aquatic Life : Research indicates that this compound is toxic to aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential.
- Biodegradability : The compound is classified as readily biodegradable under certain conditions, which suggests that it can be broken down by microbial action in the environment, mitigating some ecological risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
